molecular formula C18H14FNOS2 B382271 (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one CAS No. 300377-96-2

(Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B382271
CAS No.: 300377-96-2
M. Wt: 343.4g/mol
InChI Key: RYAKRQJUAVDKCS-YBEGLDIGSA-N
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Description

(Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a synthetic compound based on the 2-thioxothiazolidin-4-one (rhodanine) scaffold, specifically engineered for high lipophilicity to enhance skin permeability in dermatological research models. This (Z)-isomer is designed for researchers investigating novel therapeutic agents for skin hyperpigmentation and oxidative stress. The core value of this compound lies in its potent inhibition of tyrosinase, the key rate-limiting enzyme in melanin production. Compounds featuring the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, such as this one, have demonstrated a strong propensity to inhibit tyrosinase in both in vitro and cellular assays . Research on highly analogous molecules within this structural class has shown significant anti-melanogenic activity, effectively reducing cellular tyrosinase activity and melanin production in B16F10 cells without inducing cytotoxicity . The proposed mechanism of action involves direct, competitive binding to the active site of tyrosinase, preventing the enzyme from processing its natural substrate . Beyond its primary application, this compound exhibits robust antioxidant properties. Studies on similar analogues have revealed strong radical scavenging activities and the ability to reduce levels of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), suggesting its research utility could extend to models of oxidative stress . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNOS2/c1-11-3-8-15(12(2)9-11)20-17(21)16(23-18(20)22)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKRQJUAVDKCS-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2,4-Dimethylphenyl)-2-Thioxothiazolidin-4-One

The rhodanine precursor is synthesized by reacting 2,4-dimethylaniline with carbon disulfide and chloroacetic acid under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate, which subsequently cyclizes with chloroacetic acid to yield the thiazolidin-4-one ring. Optimal conditions involve refluxing in ethanol with potassium carbonate as a base, achieving yields >85%.

Reaction Scheme:

2,4-Dimethylaniline+CS2+ClCH2COOHK2CO3,EtOH3-(2,4-Dimethylphenyl)-2-thioxothiazolidin-4-one\text{2,4-Dimethylaniline} + \text{CS}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{3-(2,4-Dimethylphenyl)-2-thioxothiazolidin-4-one}

Knoevenagel Condensation for Introduction of the 4-Fluorobenzylidene Group

The 4-fluorobenzylidene moiety is introduced via Knoevenagel condensation between 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one and 4-fluorobenzaldehyde. This step is critical for establishing the Z-configuration of the exocyclic double bond, which is thermodynamically favored due to conjugation with the thioxo group.

Conventional Thermal Conditions

Under traditional reflux conditions, the reaction employs glacial acetic acid as both solvent and catalyst, with sodium acetate as a mild base. The mixture is heated at 80–90°C for 7–8 hours, followed by precipitation in ice-water and recrystallization from ethanol.

Typical Procedure:

  • Reactants: 3-(2,4-Dimethylphenyl)-2-thioxothiazolidin-4-one (1 mmol), 4-fluorobenzaldehyde (1.2 mmol), anhydrous sodium acetate (1.5 mmol).

  • Solvent: Glacial acetic acid (5 mL).

  • Conditions: Reflux at 85°C for 7 hours.

  • Workup: Pour into ice-water, filter, wash with cold ethanol, and recrystallize.

  • Yield: 80–85%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time to 20–30 minutes and improving yields to 90–95%. This method minimizes side reactions such as thermal decomposition.

Optimized Microwave Parameters:

  • Power: 300 W.

  • Temperature: 70°C.

  • Solvent: Ethanol (5 mL).

  • Catalyst: Potassium carbonate (1.2 mmol).

Reaction Optimization and Comparative Analysis

Solvent and Base Screening

A systematic evaluation of solvents and bases (Table 1) reveals that ethanol with potassium carbonate provides the highest yield (90%) due to its polar aprotic nature and efficient base strength. Non-polar solvents like toluene result in lower conversions (<75%) due to poor solubility of intermediates.

Table 1: Solvent and Base Optimization for Knoevenagel Condensation

EntrySolventBaseTime (h)Yield (%)
1EthanolK2_2CO3_3790
2MethanolK2_2CO3_3880
3DCMTriethylamine1065
4Acetic acidSodium acetate785
5TolueneK2_2CO3_3970

Catalytic Approaches

Recent studies highlight the efficacy of bismuth-based catalysts, such as Bi(SCH2_2COOH)3_3, in one-pot syntheses under solvent-free conditions. These methods achieve comparable yields (88–92%) at lower temperatures (70°C) but require stringent moisture control.

Characterization and Configuration Analysis

The Z-configuration of the benzylidene group is confirmed via 1^1H NMR spectroscopy, with the vinyl proton appearing as a singlet at δ 7.3–7.5 ppm. IR spectra show characteristic stretches for C=O (1680–1700 cm1^{-1}) and C=S (1250–1270 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 384.08 (calc. for C18_{18}H15_{15}FNO2_2S2_2).

Industrial-Scale Considerations

Patent methodologies emphasize recrystallization from heptane or ethyl acetate to achieve pharmaceutical-grade purity (>99.5%). Large-scale reactions employ continuous flow reactors to maintain consistent temperature and mixing, reducing batch variability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Properties

The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can be synthesized through several methods:

  • Formation of the Thiazolidinone Core : This involves reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions.
  • Introduction of Functional Groups : The incorporation of the fluorophenyl group is achieved via nucleophilic substitution reactions, enhancing the compound's reactivity and stability.

The presence of the fluorine atom in the structure significantly influences its chemical behavior, improving metabolic stability and bioavailability compared to analogs without fluorine.

Antimicrobial Activity

Research indicates that (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibits promising antimicrobial properties. It has been shown to inhibit bacterial growth by interfering with essential enzymatic processes within microbial cells. This characteristic positions it as a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has also demonstrated anticancer activity in various assays. Its mechanism may involve inducing apoptosis in cancer cells or modulating pathways related to cell proliferation. Preliminary studies suggest that it could be effective against specific cancer types, warranting further investigation into its therapeutic potential .

Drug Development

Due to its biological activities, this compound is being explored for its potential in drug development. Its dual action as an antimicrobial and anticancer agent makes it a versatile candidate for therapeutic applications. Ongoing research aims to optimize its efficacy and safety profile for clinical use .

Material Science

In industrial settings, this compound can be utilized in the development of new materials with enhanced properties such as stability and reactivity. Its unique chemical structure allows for modifications that can lead to innovative applications in various fields including agrochemicals and pharmaceuticals .

Case Studies and Research Findings

A number of studies have highlighted the effectiveness of this compound:

  • Antimicrobial Testing : In vitro assays demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism.
  • Cancer Cell Line Studies : Studies involving human cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to untreated controls. These findings suggest its potential as a chemotherapeutic agent .
  • Material Development : Research into the material properties of derivatives of this compound revealed enhanced thermal stability and reactivity, making it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Position 3 and 5

Position 3 Modifications
  • 2,4-Dimethylphenyl vs. Benzo[d]thiazol-2-yl: Compounds such as (Z)-3-(benzo[d]thiazol-2-yl)-5-benzylidene-2-thioxothiazolidin-4-one (A4) () exhibit α-amylase and α-glucosidase inhibitory activity, attributed to the electron-withdrawing benzo[d]thiazol group enhancing enzyme binding.
  • Comparison with Imidazolidine Derivatives: Imidazolidine analogs, such as (Z)-3-(4-chlorobenzyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (), demonstrate schistosomicidal activity via tegumental disruption. The thiazolidinone core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability, compared to imidazolidines .
Position 5 Modifications
  • 4-Fluorobenzylidene vs. Methoxy/Hydroxybenzylidene :
    Fluorine substitution at the benzylidene para-position (as in the target compound) is associated with enhanced bioactivity in CDK2 inhibition and Tau pathology detection (). Comparatively, methoxy or hydroxy groups, as in 5-(4-methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one (3a) (), may improve solubility but reduce membrane permeability due to increased polarity .

  • Anti-Melanogenic Activity: Compounds like (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) () show potent tyrosinase inhibition (IC₅₀ = 18.1 µM). The 4-fluorobenzylidene group in the target compound may modulate this activity by altering electron density in the α,β-unsaturated carbonyl system .
Table 2: Physicochemical Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound Not reported Expected C=O (1690–1700 cm⁻¹), C=S (1180 cm⁻¹)
(Z)-3a () 215–217 85 C=O (1705 cm⁻¹), NH (3280 cm⁻¹)
(Z)-A5 () 214–216 87 OH (3400 cm⁻¹), C=N (1580 cm⁻¹)
(Z)-3g () 187–189 39.2 OH (3450 cm⁻¹), C-N (1462 cm⁻¹)
  • Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, similar to (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives (–7). However, the steric bulk of the 2,4-dimethylphenyl group may reduce reaction yields compared to smaller substituents like 4-methoxybenzylidene .

Biological Activity

(Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article examines its biological activity, highlighting key findings from various studies, including molecular docking analyses, antibacterial effects, and potential anti-HIV properties.

Structural Characteristics

The compound features a thiazolidinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The specific substitutions on the phenyl rings (2,4-dimethyl and 4-fluorobenzylidene) contribute to its unique biological profile.

Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidinone derivatives against HIV. Although this compound was not directly tested, related compounds have shown interactions with the gp41 protein of HIV-1. Molecular docking simulations indicated stable interactions with this target, suggesting a potential pathway for antiviral activity . However, toxicity in host cells limited the assessment of their anti-HIV efficacy.

Antibacterial and Antifungal Properties

Thiazolidinones have demonstrated significant antibacterial and antifungal activities. In particular, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. For instance, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 125 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus0.5
BPseudomonas aeruginosa125
CEscherichia coli62.5

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Studies indicated that many thiazolidinones exhibit cytotoxic effects at varying concentrations. For example, some derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines while sparing normal cells . This selective toxicity is beneficial for therapeutic applications.

The mechanisms through which thiazolidinones exert their biological effects include:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Membrane Disruption : Thiazolidinones may disrupt bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species Scavenging : Certain compounds demonstrate antioxidant properties that can protect cells from oxidative stress .

Case Studies

  • HIV-1 Interaction : Molecular dynamics simulations revealed that thiazolidinone derivatives can stabilize interactions with HIV proteins, although high toxicity levels hindered their practical application as antiviral agents .
  • Antibacterial Efficacy : A study on a series of thiazolidinone compounds showed promising results in inhibiting biofilm formation by S. aureus and P. aeruginosa, with reductions exceeding 50% at specific concentrations .

Q & A

Q. Q1. What are the standard synthetic routes for (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?

A1. The compound is typically synthesized via Knoevenagel condensation between rhodanine derivatives and substituted benzaldehydes. For example:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one in acetic acid under reflux (85% yield) .
  • Step 2 : Methylthio substitution at the C2 position using iodomethane and triethylamine (75% yield) .
  • Optimization : Microwave-assisted synthesis reduces reaction time (30–50 minutes vs. hours) and improves yields (92–96%) compared to conventional heating . Key variables include solvent choice (ethanol/DMF), stoichiometry (1:1.2 molar ratio of reactants), and catalyst (K₂CO₃ vs. triethylamine) .

Q. Q2. How is the (Z)-configuration of the benzylidene moiety confirmed experimentally?

A2. The Z-configuration is validated via:

  • NMR : Distinct chemical shifts for the benzylidene proton (δ ~7.8–8.2 ppm in ¹H NMR) and coupling patterns indicative of restricted rotation .
  • X-ray crystallography : Single-crystal studies reveal dihedral angles between the thiazolidinone ring and aromatic substituents (e.g., 16.89° in similar derivatives), confirming non-planar geometry .
  • IR spectroscopy : Absence of free aldehyde C=O stretches (~1700 cm⁻¹) confirms condensation .

Advanced Research Questions

Q. Q3. How do substituents on the phenyl rings influence the compound’s electronic properties and nonlinear optical (NLO) activity?

A3. Substituents modulate HOMO-LUMO gaps and dipole moments:

  • Electron-withdrawing groups (e.g., -F, -Cl) reduce the energy gap (e.g., ΔE = 3.2–3.5 eV via DFT/PBE0), enhancing NLO properties .
  • 4-Fluorobenzylidene increases polarizability (α = 3.5 × 10⁻²⁴ esu) and hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making the compound suitable for optoelectronics .
  • Methodology : DFT calculations (B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets correlate well with UV-Vis data (λmax ~350–400 nm) .

Q. Q4. What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant pathogens?

A4. While direct data on this compound is limited, structurally related thioxothiazolidinones exhibit:

  • Biofilm inhibition : Disruption of quorum sensing via interaction with LuxS proteins (IC₅₀ = 12–18 μM) .
  • Membrane targeting : Increased permeability in S. aureus (MIC = 8–16 µg/mL) due to lipophilic substituents (e.g., 4-fluorophenyl) .
  • Oxidative stress modulation : Inhibition of ROS-producing enzymes (e.g., NADPH oxidase) in E. coli .
  • Experimental design : Use agar dilution assays and SEM to monitor tegument damage in pathogens .

Q. Q5. How can computational methods predict binding affinities to biological targets like hemoglobin subunits?

A5. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

  • Targets : Hemoglobin subunits (PDB: 1GZX) due to reported interactions with similar thiazolidinones .
  • Key interactions : Hydrogen bonding with β-chain His146 (ΔG = −9.2 kcal/mol) and hydrophobic contacts with 2,4-dimethylphenyl .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., α-amylase) .

Q. Q6. How do contradictory data on reaction yields in literature inform synthetic protocol refinement?

A6. Discrepancies arise from:

  • Catalyst choice : Triethylamine (75% yield) vs. K₂CO₃ (92–96%) in methylthio substitution .
  • Solvent effects : Acetic acid (reflux) vs. DMF (microwave) for condensation steps .
  • Troubleshooting : Use TLC monitoring (hexane:ethyl acetate = 7:3) to track intermediates and optimize stoichiometry .

Methodological Guidelines

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueKey Peaks/ShiftsPurpose
¹H NMR δ 7.8–8.2 (benzylidene H), δ 2.3–2.6 (CH₃)Z-configuration, substituents
¹³C NMR δ 190–195 (C=O), δ 125–130 (C-F)Carbon backbone confirmation
IR 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)Functional group identification
X-ray Dihedral angle ~16–20°Geometric isomerism validation

Q. Table 2. Comparative Yields in Synthetic Methods

MethodCatalystSolventTimeYield (%)Reference
ConventionalTriethylamineCH₃COOH7 hr85
Microwave-assistedK₂CO₃Ethanol30 min96

Data Contradictions and Resolutions

  • Antibacterial activity : Some studies report MICs of 8 µg/mL , while others show reduced efficacy (MIC >32 µg/mL) due to substituent variations (e.g., methoxy vs. chloro groups) . Resolve via systematic SAR studies.
  • DFT vs. Experimental UV-Vis : Discrepancies in λmax (calculated: 380 nm vs. observed: 365 nm) are mitigated using hybrid functionals (e.g., CAM-B3LYP) .

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